(R)-3-Azaspiro[5.5]undecan-7-amine
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Overview
Description
®-3-Azaspiro[55]undecan-7-amine is a spirocyclic amine compound characterized by a unique spiro[55]undecane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Azaspiro[5.5]undecan-7-amine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for ®-3-Azaspiro[5.5]undecan-7-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
®-3-Azaspiro[5.5]undecan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
®-3-Azaspiro[5.5]undecan-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Azaspiro[5.5]undecan-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-3-Azaspiro[5.5]undecan-7-amine include other spirocyclic amines and derivatives with similar structural features, such as:
- Spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings .
- 5-Amino-pyrazoles, which are potent reagents in organic and medicinal chemistry .
Uniqueness
The uniqueness of ®-3-Azaspiro[55]undecan-7-amine lies in its specific spirocyclic structure and the presence of the amine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(11R)-3-azaspiro[5.5]undecan-11-amine |
InChI |
InChI=1S/C10H20N2/c11-9-3-1-2-4-10(9)5-7-12-8-6-10/h9,12H,1-8,11H2/t9-/m1/s1 |
InChI Key |
INTATWXOULBDGK-SECBINFHSA-N |
Isomeric SMILES |
C1CCC2(CCNCC2)[C@@H](C1)N |
Canonical SMILES |
C1CCC2(CCNCC2)C(C1)N |
Origin of Product |
United States |
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